2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid
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Overview
Description
Compounds like “2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid” belong to a class of organic compounds known as heterocyclic compounds . These compounds contain a ring structure containing at least two different types of atoms. In this case, the compound contains carbon, nitrogen, oxygen, and sulfur atoms in its ring structure .
Synthesis Analysis
The synthesis of such compounds often involves the use of organoboron compounds, which are highly valuable building blocks in organic synthesis . The Suzuki–Miyaura coupling is a common method used in the synthesis of such compounds .Molecular Structure Analysis
The molecular structure of such compounds can be represented by a specific formula and a SMILES string . The SMILES string is a line notation for encoding molecular structures and is based on the symbolic representation of the molecular structure graph .Chemical Reactions Analysis
Organoboron compounds can undergo a broad range of transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds would depend on their specific chemical structure. Some general properties that might be relevant include the molecular weight, the molecular formula, and the SMILES string .Scientific Research Applications
Suzuki–Miyaura Coupling Reactions
2-Bromo-4-(1,3-dioxolan-2-yl)pyridine: serves as a valuable building block in Suzuki–Miyaura cross-coupling reactions. These reactions involve the formation of carbon–carbon bonds using palladium catalysts. Researchers utilize this compound to synthesize complex organic molecules, such as pharmaceutical intermediates and functional materials .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO4S/c8-7-9-3(4(14-7)5(10)11)6-12-1-2-13-6/h6H,1-2H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXMSSVPZSDTRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(SC(=N2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid |
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